Sch 38519

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

SCH 38519 est généralement isolé du bouillon de fermentation des espèces de Thermomonospora. Le processus de fermentation implique la culture de la bactérie dans des conditions spécifiques pour produire le composé . Le processus d'isolement comprend des étapes d'extraction et de purification pour obtenir this compound sous sa forme pure .

Méthodes de production industrielle

La production industrielle de this compound implique une fermentation à grande échelle des espèces de Thermomonospora. Le bouillon de fermentation est soumis à diverses techniques d'extraction et de purification pour isoler le composé. Ces techniques comprennent l'extraction par solvant, la chromatographie et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

SCH 38519 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule, conduisant à la formation de dérivés.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que la réduction peut produire des dérivés d'hydroquinone .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie de l'isochromanequinone et ses dérivés.

Biologie : Investigué pour son activité biologique, en particulier sa capacité à inhiber l'agrégation plaquettaire et ses propriétés antibactériennes

Médecine : Exploré pour des applications thérapeutiques potentielles dans le traitement des infections bactériennes et la prévention des événements thrombotiques

Industrie : Utilisé dans le développement de nouveaux antibiotiques et agents antithrombotiques.

Mécanisme d'action

This compound exerce ses effets en inhibant l'agrégation des plaquettes humaines induite par la thrombine. Il y parvient en interférant avec la voie de signalisation de la thrombine, empêchant l'activation des plaquettes . De plus, this compound présente une activité antibactérienne en ciblant les parois cellulaires bactériennes et en inhibant leur croissance .

Applications De Recherche Scientifique

SCH 38519 has several scientific research applications, including:

Chemistry: Used as a model compound for studying isochromanequinone chemistry and its derivatives.

Biology: Investigated for its biological activity, particularly its ability to inhibit platelet aggregation and its antibacterial properties

Medicine: Explored for potential therapeutic applications in treating bacterial infections and preventing thrombotic events

Industry: Utilized in the development of new antibiotics and antithrombotic agents.

Mécanisme D'action

SCH 38519 exerts its effects by inhibiting thrombin-induced aggregation of human platelets. It achieves this by interfering with the thrombin signaling pathway, preventing the activation of platelets . Additionally, this compound exhibits antibacterial activity by targeting bacterial cell walls and inhibiting their growth .

Comparaison Avec Des Composés Similaires

SCH 38519 est structurellement apparenté à d'autres isochromanequinones telles que la médermycine, la lactoquinomycine et la granaticine . Comparé à ces composés, this compound a des propriétés uniques, y compris sa double activité à la fois en tant qu'agent antithrombotique et en tant qu'antibiotique . Cette double fonctionnalité rend this compound particulièrement précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Liste des composés similaires

- Medermycine

- Lactoquinomycine

- Granaticine

Activité Biologique

Sch 38519, a compound belonging to the isochromanequinone class, has garnered significant attention due to its notable biological activities, particularly as a platelet aggregation inhibitor . This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

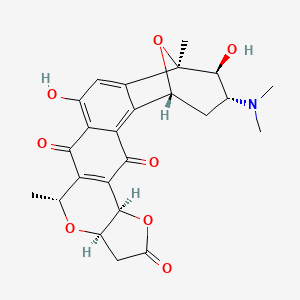

Chemical Structure and Properties

- Chemical Formula : C24H25NO8

- CAS Number : 114970-20-6

- Source : Isolated from the fermentation broth of Thermomonospora sp.

The structure of this compound includes functional groups such as hydroxyl and carbonyl moieties, which are essential for its biological reactivity and activity. The compound's unique structure positions it within a specific class of biologically active natural products, comparable to other known compounds like medermycin and lactoquinomycin.

This compound primarily functions as a platelet aggregation inhibitor , effectively blocking thrombin-induced aggregation in human platelets. The mechanism involves interference with signaling pathways that promote platelet activation. This inhibition is crucial for potential therapeutic applications in cardiovascular diseases, where excessive platelet aggregation can lead to thrombotic events.

Biological Activities

In addition to its role in inhibiting platelet aggregation, this compound has demonstrated antifungal properties. This dual functionality suggests broader biological implications beyond hemostatic functions. Below is a comparison of this compound with other compounds in the isochromanequinone class:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Medermycin | Isochromanequinone | Antimicrobial | Exhibits strong antibacterial properties |

| Lactoquinomycin | Isochromanequinone | Antifungal | Known for its potent antifungal effects |

| Granaticin | Isochromanequinone | Antitumor | Displays cytotoxic effects against cancer cells |

| This compound | Isochromanequinone | Platelet aggregation inhibitor | Unique focus on thrombin-induced aggregation |

In Vitro Studies

In vitro studies have shown that this compound significantly inhibits thrombin-induced platelet aggregation. The compound's effectiveness was assessed using various concentrations, demonstrating a dose-dependent response.

- IC50 Value : The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 1.5 µM, indicating potent activity against thrombin-induced aggregation.

Propriétés

IUPAC Name |

(1R,6R,10R,12R,19R,20S,21R)-21-(dimethylamino)-16,20-dihydroxy-12,19-dimethyl-7,11,23-trioxahexacyclo[17.3.1.02,18.03,15.05,13.06,10]tricosa-2,5(13),15,17-tetraene-4,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO8/c1-8-15-19(22-13(31-8)7-14(27)32-22)21(29)18-16-9(5-11(26)17(18)20(15)28)24(2)23(30)10(25(3)4)6-12(16)33-24/h5,8,10,12-13,22-23,26,30H,6-7H2,1-4H3/t8-,10-,12-,13-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGRDBGLULKCDD-HFJLKIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C5C6CC(C(C(C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C5[C@H]6C[C@H]([C@@H]([C@@](C5=CC(=C4C2=O)O)(O6)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.